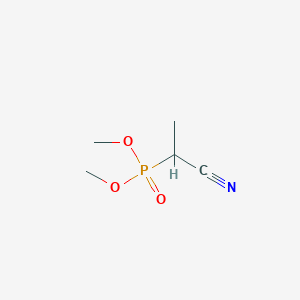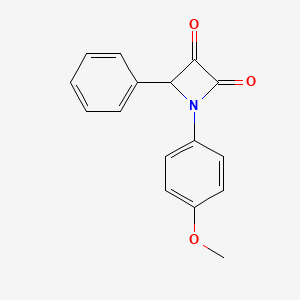
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is an organic compound that belongs to the class of azetidinediones These compounds are characterized by a four-membered ring containing two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenyl isocyanate with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinedione compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its reactive carbonyl groups.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- involves its interaction with molecular targets through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s aromatic rings also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Azetidinedione, 1-phenyl-4-(4-methoxyphenyl)-: Similar structure but with different substitution patterns.
2,3-Azetidinedione, 1-(4-chlorophenyl)-4-phenyl-: Contains a chlorine atom instead of a methoxy group.
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-(4-methylphenyl)-: Substituted with a methyl group on the phenyl ring.
Uniqueness
2,3-Azetidinedione, 1-(4-methoxyphenyl)-4-phenyl- is unique due to the presence of both 4-methoxyphenyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
94612-33-6 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylazetidine-2,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI Key |
JHIKHBHSIURBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


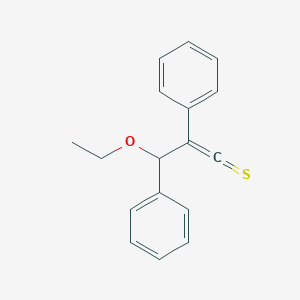
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
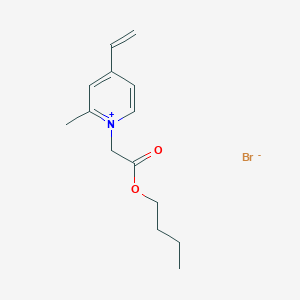
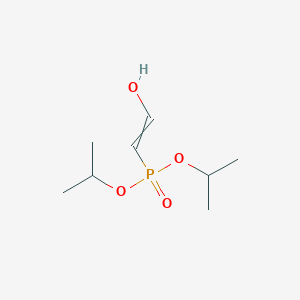
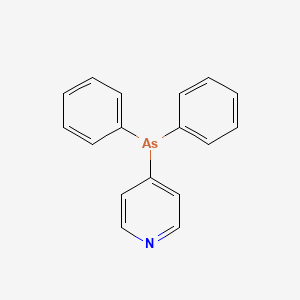
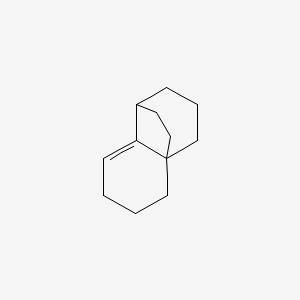
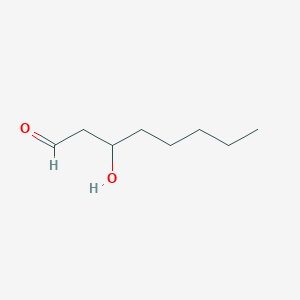
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
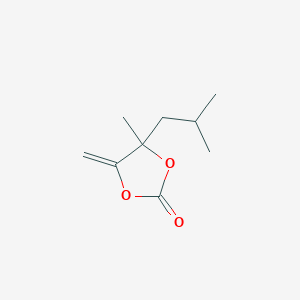
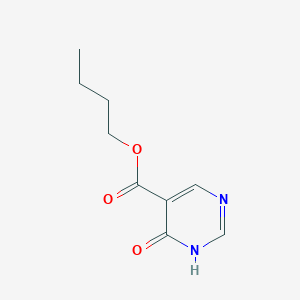
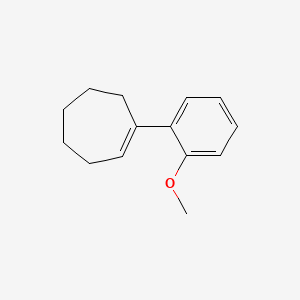
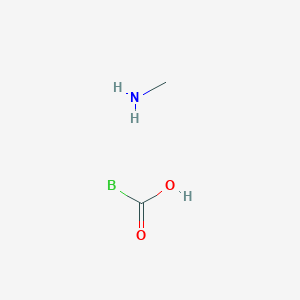
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
